Mmad
Overview
Description
Mmad (Methyl Methacrylate-Methacrylate Dimer) is an organic compound with a unique structure and a wide range of applications in science and technology. It is a combination of two monomers, methyl methacrylate (MMA) and methacrylate (MA). The dimer is formed by the reaction of two molecules of MMA and two molecules of MA, and it has a structure with two methyl methacrylate units linked by a methylene bridge. It has been studied extensively for its unique properties and its potential applications in various fields.
Scientific Research Applications
1. Computational Microdissection
MMAD (microarray microdissection with analysis of differences) is a computational tool developed for deconvoluting cell type-specific contributions from tissue samples. This method performs microdissection in silico, allowing for simultaneous estimation of cell fractions and gene expression profiles of contributing cell types. It adjusts for microarray normalization bias and minimizes overfitting during model optimization. MMAD improves the detection of differentially expressed genes in mixed tissue samples and has superior ability compared to standard metrics like significance analysis of microarrays (Liebner, Huang, & Parvin, 2014).
2. Medical Research in Hereditary Diseases
MMAD (massive macronodular adrenocortical disease) is associated with hereditary leiomyomatosis and renal cell cancer (HLRCC). Research in MMAD has led to insights into the genetic and clinical aspects of HLRCC and bilateral, ACTH-independent adrenocortical hyperplasia. The study of MMAD contributes to understanding the genetic underpinnings of such disorders (Matyakhina et al., 2005).
3. Power System Optimization
MMAD (multiple-model adaptive control) strategy is applied in the robust damping of low-frequency electromechanical oscillation in interconnected power systems. The control algorithm accounts for variability and uncertainty in postdisturbance dynamics of the system, improving the efficiency and reliability of power distribution (Chaudhuri, Majumder, & Pal, 2004).
4. Enhancing Space Missions
MMAD technologies, such as the MMaJIC (Microgravity Materials Joining Investigation Chamber), play a critical role in space missions, including materials science investigations and the study of solidification in microgravity. Such technologies are instrumental in optimizing the scientific return of space missions and enhancing our understanding of materials behavior in outer space (McElderry et al., 2019).
5. Multimodal Neurological Studies
The development of multi-modal artificial dura (MMAD) for non-human primates facilitates large-scale neural studies. MMAD allows simultaneous neurophysiological recordings and optical access to large areas of the cortex. This advancement is significant in studying large-scale neural phenomena such as neural disease, damage, and recovery (Griggs et al., 2021).
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUGYPPOFIHFJS-UUFHNPECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101010182 | |
Record name | Monomethylauristatin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101010182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mmad | |
CAS RN |
203849-91-6 | |
Record name | Monomethylauristatin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101010182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.